Product packaging for O-(2-Heptyl) Dabigatran-d3 Ethyl Ester(Cat. No.:)

O-(2-Heptyl) Dabigatran-d3 Ethyl Ester

Cat. No.: B1160645
M. Wt: 644.78
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-Heptyl) Dabigatran-d3 Ethyl Ester (CAS: 1610758-21-8 (Unlabelled)) is a deuterated, high-purity analytical standard primarily used in pharmaceutical research and development . This compound, with a molecular formula of C 35 H 40 D 3 N 7 O 5 and a molecular weight of 644.78 g/mol, serves as a critical internal standard in the quantitative analysis of dabigatran and its related substances using advanced techniques like High-Performance Liquid Chromatography (HPLC) and LC-MS/MS . Its defined structure and isotopic labeling enable precise and reliable quantification, essential for method development and validation, stability studies, and impurity profiling during the manufacture of the anticoagulant prodrug Dabigatran Etexilate . Dabigatran Etexilate is an orally administered prodrug that is rapidly hydrolyzed in the body to its active form, dabigatran, a reversible, competitive direct thrombin inhibitor . By binding to the active site of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, a crucial final step in the coagulation cascade . This mechanism provides its anticoagulant effect, used to reduce the risk of stroke in patients with non-valvular atrial fibrillation and to treat and prevent deep vein thrombosis (DVT) and pulmonary embolism (PE) . As a specified impurity and metabolite of the prodrug, this compound is invaluable for researchers studying the complex pharmacokinetics, metabolic pathways, and stability profile of this important therapeutic agent . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheet (MSDS) for comprehensive handling and hazard information prior to use .

Properties

Molecular Formula

C₃₅H₄₀D₃N₇O₅

Molecular Weight

644.78

Synonyms

Ethyl 3-(2-(((4-(N-((Heptan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate-d3;  Dabigatran Impurity E-d3; 

Origin of Product

United States

Preparation of Enantiopure 2 Heptanol:

Enzymatic Kinetic Resolution: This is a widely used method for separating racemic alcohols. Lipases, such as Lipase B from Candida antarctica (CALB), can selectively acylate one enantiomer of racemic 2-heptanol, leaving the other enantiomer unreacted and in high enantiomeric excess (ee). dss.go.th For example, using vinyl acetate as the acylating agent, CALB preferentially acylates (R)-2-heptanol, allowing for the isolation of S-(+)-2-heptanol with an ee of over 99%. dss.go.th The acylated (R)-enantiomer can then be hydrolyzed to recover (R)-2-heptanol if desired. This method is highly efficient and scalable. semanticscholar.org

Asymmetric Reduction of 2-Heptanone: Prochiral 2-heptanone can be reduced to 2-heptanol using chiral catalysts to favor the formation of one enantiomer. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using transition metal catalysts (e.g., Ruthenium, Rhodium) with chiral ligands (e.g., BINAP) for asymmetric hydrogenation or transfer hydrogenation. wikipedia.orgorganic-chemistry.org

Biocatalytic Reduction: Employing ketoreductase (KRED) enzymes, which can reduce ketones with high stereoselectivity to produce either (R)- or (S)-alcohols, depending on the specific enzyme used. researchgate.net

Chiral Borane Reagents: Using stoichiometric or catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst with borane to achieve predictable and highly enantioselective reduction of ketones. mdpi.comsigmaaldrich.com

Incorporation into the Dabigatran Core:

Deuterium (B1214612) Incorporation Strategies and Labeling Efficiency in Synthetic Routes

The "-d3" designation in the compound name indicates the presence of three deuterium atoms. In analogues of dabigatran, the most common and synthetically accessible position for a stable, three-deuterium label is the N-methyl group on the benzimidazole core. This modification is often used to create internal standards for mass spectrometry-based analysis or to study metabolic pathways, as deuterium incorporation can alter the rate of metabolic processes (the kinetic isotope effect). encyclopedia.pub

The primary strategy for introducing this label involves using a deuterated methylating agent during the synthesis of the benzimidazole core.

Synthetic Route for Deuteration:

Starting Material Modification: The synthesis begins with a precursor that lacks the N-methyl group, such as 4-amino-3-nitrobenzoic acid.

Deuterated Methylation: This precursor undergoes reductive amination using formaldehyde-d2 (CD₂O) and a reducing agent, or direct alkylation with a methyl-d3 source like methyl-d3 iodide (CD₃I) or dimethyl-d3 sulfate ((CD₃)₂SO₄). A more direct approach described in the literature for related compounds involves using deuterium methylamine hydrochloride as the deuterium source. encyclopedia.pub This introduces the N-CD₃ group early in the synthesis.

Completion of Synthesis: The resulting N-methyl-d3 intermediate, 4-(methylamino-d3)-3-nitrobenzoic acid, is then carried through the subsequent synthetic steps as outlined in the retrosynthetic analysis (Section 3.1). This includes amide bond formation, reduction of the nitro group, cyclization to form the benzimidazole-d3 ring, conversion of the nitrile to the amidine, and finally, acylation with the O-(2-Heptyl) side chain.

Labeling Efficiency:

The efficiency of deuterium incorporation is typically very high, often exceeding 98-99%. This is because the deuterated reagent is introduced in a specific, irreversible step. The isotopic purity of the final product is primarily dependent on the isotopic purity of the deuterated starting material (e.g., methyl-d3 iodide). The stability of the C-D bonds on the methyl group is high under the subsequent reaction conditions, preventing isotopic scrambling or loss. The final labeling efficiency and isotopic distribution are confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Identification and Characterization of Synthetic By-products and Related Impurities

The synthesis of complex molecules like Dabigatran Etexilate and its analogues is prone to the formation of various impurities. O-(2-Heptyl) Dabigatran Ethyl Ester is itself considered an impurity of Dabigatran Etexilate, often designated as Impurity F. wikipedia.org These impurities can arise from starting materials, side reactions, or degradation. sigmaaldrich.com

Origin of Impurities:

Starting Material Contamination: A primary source of O-(2-Heptyl) Dabigatran Ethyl Ester in the synthesis of the parent drug is the contamination of the n-hexyl chloroformate reagent with 2-heptyl chloroformate. Other alkyl chloroformate impurities can lead to a range of related O-alkyl analogues. researchgate.net

Incomplete Reactions: Unreacted intermediates, such as the amidine precursor, can be carried through and appear in the final product.

Side Reactions:

Dimer Formation: Dimerization of intermediates can occur, leading to high molecular weight impurities. nih.gov

Hydrolysis: The ester and carbamate functionalities are susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid or the de-acylated amidine. Impurity 36 in one reported synthesis is a degradation product formed from the hydrolysis of the amidine group.

Over-alkylation or Mis-alkylation: Side reactions during the alkylation steps can lead to impurities.

Identification and Characterization:

Analytical techniques are essential for detecting, identifying, and quantifying these impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to separate the main compound from its impurities and determine the purity of the final product. dss.go.th

Mass Spectrometry (MS): LC-MS is used to determine the molecular weights of the impurities, which provides crucial information for structure elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively determine the structure of isolated impurities by providing detailed information about the chemical environment of each atom. nih.gov

To confirm the identity of impurities, reference standards are often synthesized independently.

Selected Potential Impurities in Dabigatran Synthesis
Impurity Name Origin
O-(2-Heptyl) Dabigatran Ethyl Ester (Impurity F)Contamination of n-hexyl chloroformate with 2-heptyl chloroformate.
Dabigatran DimerSide reaction during coupling stages. nih.gov
Dabigatran n-Propyl EsterContamination from starting materials. nih.gov
Des-hexyl Dabigatran (Amidine Intermediate)Incomplete acylation of the amidine intermediate.
Dabigatran AcidHydrolysis of the ethyl ester group.
Impurity 36 (Hydrolyzed Amidine)Degradation/hydrolysis of the amidine carbamate group.

Comparative Analysis of Synthetic Routes for Yield and Purity Optimization

Route 1: Traditional n-Hexyl Chloroformate Method

Description: This is the classical approach where the amidine intermediate is acylated with n-hexyl chloroformate in the presence of a base like potassium carbonate in a solvent mixture (e.g., acetone/water). nih.gov

Advantages: A well-established and straightforward method.

Route 2: The n-Hexanol/CDI Method

Description: An improved process replaces the problematic n-hexyl chloroformate with pure n-hexanol and a carbonyl source like 1,1'-carbonyldiimidazole (CDI). dss.go.th

Advantages: This route significantly reduces the formation of O-alkyl impurities by using highly pure n-hexanol as the starting material for the side chain. dss.go.th It avoids the use of hazardous chloroformates.

Disadvantages: May require careful optimization of reaction conditions to ensure efficient activation and coupling.

Route 3: The Novel Synthon (N-Hexyl-4-nitrophenyl Carbonate) Method

Description: This approach utilizes a pre-formed active ester, n-hexyl-4-nitrophenyl carbonate, as the acylating agent for the amidine intermediate.

Disadvantages: Requires the additional step of preparing the novel synthon.

Comparative Analysis of Acylation Routes
Parameter Route 1: Chloroformate Route 2: n-Hexanol + CDI Route 3: Active Carbonate
Acylating Agent n-Hexyl Chloroformaten-Hexanol + CDIN-Hexyl-4-nitrophenyl Carbonate
Key Advantage Direct, established methodAvoids impure chloroformateHigh purity, easy byproduct removal
Key Disadvantage High impurity profileRequires activation stepRequires synthesis of synthon
Reported Purity Lower, requires extensive purification (97-98%) Improved purity dss.go.thVery High (>99.8%)
Overall Yield Lower due to purification lossesGood yields reported dss.go.thHigh overall yield (66% over 3 steps)
Scalability Difficult due to purification needsFavorableFavorable

Synthetic Methodologies and Derivatization Pathways for O 2 Heptyl Dabigatran D3 Ethyl Ester

Retrosynthetic Analysis of O-(2-Heptyl) Dabigatran (B194492) Ethyl Ester Core Structure

A retrosynthetic analysis of the O-(2-Heptyl) Dabigatran Ethyl Ester core structure, which is shared with the parent compound Dabigatran Etexilate, reveals several key disconnections and strategic intermediates. The primary goal of this analysis is to deconstruct the complex target molecule into simpler, commercially available, or readily synthesizable starting materials.

The final acylation step is the introduction of the O-(2-Heptyl) carbamate group onto the amidine functionality. This suggests a primary disconnection at the carbamate bond, yielding the amidine intermediate, ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, and a suitable acylating agent like 2-heptyl chloroformate.

Further deconstruction of the amidine intermediate involves several key bond cleavages:

Amidine Formation : The amidine group is typically formed from a nitrile precursor. This leads to the disconnection of the C-N bond of the amidine, pointing to ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate as a key intermediate. The Pinner reaction is a common method for this transformation, involving treatment of the nitrile with an alcohol (like ethanol) and HCl, followed by reaction with ammonium (B1175870) carbonate. dss.go.th

Benzimidazole Core Assembly : The central benzimidazole ring is constructed via cyclization. This involves disconnecting the two C-N bonds of the imidazole ring. This retrosynthetic step leads to two main fragments:

An ortho-diaminobenzene derivative: Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate.

A glycine derivative: 2-((4-cyanophenyl)amino)acetic acid.

Amide Bond Formation : The amide linkage connecting the benzimidazole core to the pyridinyl-β-alanine ethyl ester moiety can be disconnected. This simplifies the ortho-diaminobenzene fragment into 4-(methylamino)-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate. The nitro group serves as a precursor to the amine required for the benzimidazole cyclization.

This analysis breaks the target molecule down into four primary starting materials, as outlined in various synthetic approaches for Dabigatran Etexilate.

Key Retrosynthetic Disconnections and Intermediates
Target Molecule O-(2-Heptyl) Dabigatran-d3 Ethyl Ester
Disconnection 1 (Carbamate Formation)Intermediate A: Ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-d3-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoateReagent: 2-Heptyl Chloroformate
Disconnection 2 (Amidine Synthesis)Intermediate B: Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-d3-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Disconnection 3 (Benzimidazole Cyclization)Intermediate C: Ethyl 3-((3-amino-4-(methylamino-d3)benzoyl)(pyridin-2-yl)amino)propanoateIntermediate D: 2-((4-Cyanophenyl)amino)acetic acid
Disconnection 4 (Amide Linkage)Starting Material 1: 4-(Methylamino-d3)-3-nitrobenzoic acidStarting Material 2: Ethyl 3-(pyridin-2-ylamino)propanoate

Stereoselective Synthesis Approaches for the O-(2-Heptyl) Chain Incorporation

The "O-(2-Heptyl)" side chain contains a stereocenter at the C2 position of the heptyl group. The incorporation of this chiral moiety in a stereoselective manner is crucial for producing a single enantiomer of the target compound. This requires the preparation of enantiomerically pure (R)- or (S)-2-heptanol, which can then be converted into a suitable acylating agent.

Analytical Method Development and Validation Utilizing O 2 Heptyl Dabigatran D3 Ethyl Ester As an Internal Standard

Application of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a widely accepted and essential practice. scispace.com The primary role of an IS is to compensate for the variability inherent in the analytical process, which can arise from sample preparation, chromatographic injection, and instrument response. scispace.comnih.gov Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are considered the gold standard. nih.govacanthusresearch.com

O-(2-Heptyl) Dabigatran-d3 Ethyl Ester is a SIL analog of dabigatran (B194492) etexilate. The incorporation of deuterium (B1214612) atoms (d3) results in a compound with a higher mass-to-charge ratio (m/z) than the unlabeled analyte, allowing for its differentiation by the mass spectrometer. acanthusresearch.com However, its physicochemical properties are nearly identical to the analyte of interest. This similarity in chemical behavior is the key to its effectiveness as an internal standard. researchgate.netwaters.com

The primary advantages of using a SIL IS like this compound include:

Compensation for Matrix Effects: Biological matrices such as plasma and urine are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.goveijppr.com This can lead to ion suppression or enhancement, resulting in inaccurate quantification. nih.goveijppr.com A SIL IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the analyte's signal. researchgate.netwaters.com

Correction for Variability in Sample Preparation: Losses of the analyte during extraction, evaporation, and reconstitution steps can be a significant source of error. Since the SIL IS is added to the sample at the beginning of the workflow, it experiences the same procedural losses as the analyte. By normalizing the analyte's response to that of the IS, these variations can be effectively nullified. scispace.comacanthusresearch.com

Improved Precision and Accuracy: The ability of a SIL IS to correct for various sources of error leads to analytical methods with superior precision and accuracy compared to those using structural analog internal standards or no internal standard at all. scispace.comnih.gov

While highly effective, the use of deuterium-labeled standards like this compound requires careful consideration. The position of the deuterium labels must be on a part of the molecule that is not susceptible to back-exchange with protons from the solvent or matrix. acanthusresearch.com Additionally, the isotopic purity of the SIL IS is crucial, as the presence of unlabeled analyte can lead to an overestimation of the analyte's concentration. waters.com

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

The development of a robust and reliable LC-MS/MS method is a multi-step process that involves optimizing the chromatographic separation, mass spectrometric detection, and managing the influence of the biological matrix.

The goal of chromatographic separation in this context is to separate dabigatran and its analogs from endogenous matrix components and from each other. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose. wjpmr.comijpsr.infonih.govresearchgate.net

Several studies have detailed the development of HPLC methods for dabigatran. wjpmr.comijpsr.inforesearchgate.net A common approach involves the use of a C18 or C8 stationary phase. ijpsr.inforesearchgate.netresearchgate.net The mobile phase typically consists of an aqueous component, often containing a buffer like ammonium (B1175870) formate (B1220265) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netijbpr.netnih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to achieve optimal separation of compounds with different polarities and to ensure that late-eluting components are washed from the column. actascientific.comnih.gov

For the analysis of dabigatran and its internal standard, this compound, a typical chromatographic setup would involve a C18 column with a gradient elution profile. The near-identical retention times of the analyte and its deuterated internal standard are a key advantage of this approach, ensuring they experience the same matrix effects at the same point in time. waters.com

Table 1: Example Chromatographic Conditions for Dabigatran Analysis

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes
Column Temperature 40 °C

| Injection Volume | 5 µL |

This table presents a hypothetical but representative set of chromatographic conditions.

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. The process involves the ionization of the analyte and internal standard, selection of the precursor ions, fragmentation of these ions, and detection of the resulting product ions. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of dabigatran and its analogs. nih.govresearchgate.netnih.gov

In MS/MS, detection is typically performed in the multiple reaction monitoring (MRM) mode. nih.govnih.gov This involves selecting a specific precursor ion-to-product ion transition for the analyte and a different one for the internal standard. For dabigatran, the protonated molecule [M+H]+ is typically selected as the precursor ion. researchgate.netnih.gov The fragmentation of this precursor ion in the collision cell of the mass spectrometer yields characteristic product ions. The choice of which product ion to monitor is based on its intensity and specificity.

For this compound, the precursor ion will have an m/z that is 3 units higher than that of the unlabeled dabigatran etexilate. The fragmentation pattern is expected to be similar, with the deuterium label remaining on a specific fragment, leading to a product ion that is also shifted by 3 m/z units. acanthusresearch.comnih.gov This allows for the specific detection of the internal standard without interference from the analyte.

Table 2: Example Mass Spectrometric Transitions for Dabigatran and its Deuterated Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z)
Dabigatran Etexilate 628.4 324.2

This table presents hypothetical but representative m/z values for the specified compounds.

As previously mentioned, matrix effects can significantly impact the accuracy of LC-MS/MS assays. nih.goveijppr.com These effects are caused by co-eluting endogenous components from the biological matrix that can either suppress or enhance the ionization of the analyte and internal standard. nih.govnih.govmedipharmsai.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects. researchgate.netwaters.com

The evaluation of matrix effects is a critical component of method validation. researchgate.net A common approach is the post-extraction addition method. nih.gov This involves comparing the response of the analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, while a value less than 1 indicates ion suppression and a value greater than 1 indicates ion enhancement.

The use of this compound allows for the calculation of an IS-normalized MF. In a well-developed method, the IS-normalized MF should be close to 1, demonstrating that the internal standard effectively compensates for any matrix-induced variations in signal intensity.

Challenges in Quantitative Analysis of Dabigatran and its Ester Derivatives

The quantitative analysis of dabigatran and its ester prodrugs, while well-established, is not without its challenges. One of the primary difficulties lies in the inherent instability of the ester-containing prodrugs, such as dabigatran etexilate, in biological matrices. These compounds are susceptible to ex vivo hydrolysis by esterases present in plasma, which can lead to an overestimation of the active metabolite, dabigatran, and an underestimation of the prodrug concentration. To mitigate this, stringent sample collection and handling protocols are required, including immediate cooling of samples, the use of esterase inhibitors like sodium fluoride, and maintaining a low pH.

Another challenge is the potential for interference from metabolites. Dabigatran forms acylglucuronide conjugates, which can also have pharmacological activity. A robust analytical method must be able to separate the parent drug from its metabolites to ensure accurate quantification of each species.

Furthermore, while LC-MS/MS is the gold standard for quantification due to its high sensitivity and specificity, the availability of this technology may be limited in some clinical settings. This has led to the exploration of other analytical techniques, but these often lack the specificity and are more prone to interferences compared to mass spectrometry-based methods. The variability in reagents and instrumentation for coagulation-based assays, which are sometimes used to estimate dabigatran's effect, can also lead to inconsistent results.

Finally, ensuring the long-term availability and consistency of a high-quality, stable-isotope labeled internal standard like this compound is crucial for the lifecycle of the analytical method, from initial drug discovery through to post-marketing studies.

Role of O 2 Heptyl Dabigatran D3 Ethyl Ester in Impurity Profiling and Reference Standard Development

Significance of Impurity Identification in Pharmaceutical Research

Impurity identification and profiling are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. globalpharmatek.comresearchgate.net In pharmaceutical research, an impurity is any component of a drug substance that is not the desired chemical entity or any component of the final drug product that is not the API or an excipient. tandfonline.com The process of impurity profiling involves the detection, identification, and quantification of these unwanted chemicals that may be introduced during synthesis, purification, or storage, or that may develop during formulation or upon degradation. humanjournals.com

The significance of this process is multi-faceted:

Patient Safety: The primary driver for impurity control is patient safety. globalpharmatek.com Unidentified or poorly controlled impurities can have their own pharmacological or toxicological effects, potentially compromising the safety of the drug. youtube.com Regulatory agencies require rigorous identification and characterization of impurities above certain thresholds to assess their potential risk. youtube.com

Efficacy and Stability: The presence of impurities can affect the stability of the API, leading to degradation and a decrease in the product's shelf-life. globalpharmatek.com This can ultimately reduce the efficacy of the medication.

Process Optimization: Understanding the impurity profile provides valuable insights into the manufacturing process. globalpharmatek.com It can reveal the impact of different parameters on the formation of by-products, allowing for the optimization of synthetic routes and manufacturing processes to minimize or eliminate the generation of specific impurities. globalpharmatek.comtandfonline.com

Regulatory Compliance: Adherence to guidelines from bodies like the International Council for Harmonisation (ICH) is mandatory for drug approval. globalpharmatek.comtandfonline.com These guidelines set specific thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. youtube.com

O-(2-Heptyl) Dabigatran-d3 Ethyl Ester as a Designated Impurity Reference Standard

This compound is a deuterated stable-isotope-labeled version of a known impurity of Dabigatran (B194492) Etexilate, specifically identified as Dabigatran Impurity E. orthandex.com In the context of pharmaceutical analysis, it serves as a designated impurity reference standard. A reference standard is a highly purified and well-characterized material used as a benchmark for analytical tests. mriglobal.orgcambrex.com

The role of this compound as a reference standard is crucial for several reasons:

Accurate Identification: As a characterized chemical entity, it allows analytical laboratories to unequivocally identify the corresponding non-labeled impurity (Dabigatran Impurity E) in batches of Dabigatran API or its formulated products. This is typically achieved by comparing chromatographic retention times or mass spectra.

Quantitative Analysis: The reference standard is essential for the accurate quantification of the impurity. gmpsop.com By preparing solutions of known concentrations, a calibration curve can be established, allowing for the precise measurement of the impurity's level in a given sample. This ensures that the impurity does not exceed the safety thresholds established by regulatory guidelines.

Method Validation: Analytical methods used for quality control must be validated to ensure they are accurate, precise, and reliable. globalpharmatek.com this compound would be used during the validation of a stability-indicating method for Dabigatran to prove the method's specificity and ability to separate and quantify this particular impurity from the API and other related substances.

The use of a stable-isotope-labeled standard like the d3-variant is particularly advantageous in mass spectrometry-based assays, where it can be used as an internal standard to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.

Development of Reference Standards for Quality Control and Research Purposes

The development and management of reference standards are cornerstones of the pharmaceutical industry, ensuring the quality and consistency of analytical data. mriglobal.orgyoutube.com These standards are classified as either primary or secondary standards. gmpsop.comlongdom.org Primary standards are of the highest purity and are typically obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), or are established through rigorous characterization without reference to another standard. longdom.org Secondary, or in-house, standards are qualified against a primary standard and are used for routine laboratory analysis. gmpsop.com

The development process for a reference standard, particularly for a new chemical entity or a non-compendial impurity like this compound, involves several key steps:

Synthesis and Purification: The compound must be synthesized, often through custom synthesis, and purified to the highest possible degree. mriglobal.org

Comprehensive Characterization: The identity and structure of the compound must be unequivocally confirmed. This involves a battery of analytical tests, which may include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) to confirm molecular weight, and elemental analysis. youtube.com

Purity Assessment: The chemical purity must be accurately determined. This is typically accomplished using a high-resolution chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). youtube.com The presence of any residual solvents, water content, and inorganic impurities is also quantified.

Assignment of Potency/Purity: Based on the data from all characterization and purity tests, a purity value is assigned to the reference standard. This value is critical for its use in quantitative assays.

Stability and Management: The standard must be stored under controlled conditions to ensure its stability. cambrex.com It is subject to periodic re-testing to maintain its qualified status and is assigned a retest date. mriglobal.org

Analytical Strategies for Related Substances Testing in Dabigatran Formulations

Testing for related substances in Dabigatran formulations requires robust and validated analytical methods capable of separating and quantifying various potential impurities. The primary techniques employed are based on liquid chromatography due to the nature of the Dabigatran molecule and its impurities. researchgate.netresearchgate.net

Key components of these analytical strategies include:

Chromatographic Methods: Reverse-phase HPLC and UPLC are the most common methods cited for the analysis of Dabigatran and its impurities. researchgate.netscirp.org These methods provide the necessary resolution to separate the API from structurally similar impurities.

Method Parameters: The methods are developed using specific columns, mobile phases, and detection wavelengths to achieve optimal separation. Forced degradation studies—exposing the drug to stress conditions such as acid, base, oxidation, heat, and light—are performed to demonstrate the stability-indicating nature of the method, ensuring that all potential degradation products are separated from the main peak. researchgate.netscirp.org

Detection Techniques: UV detection is commonly used for routine quality control, with a detection wavelength typically set around 225 nm for Dabigatran and its impurities. researchgate.netactascientific.com For impurity identification and structural elucidation, mass spectrometry (LC-MS) is an indispensable tool, providing molecular weight information that is critical for characterizing unknown peaks. researchgate.net

Validation: All analytical methods are validated according to ICH guidelines to ensure they are fit for their intended purpose. scirp.orgactascientific.com This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Below is a table summarizing typical parameters for an analytical method used in Dabigatran impurity testing, based on published research.

ParameterTypical SpecificationPurposeSource
Technique RP-HPLC / RP-UPLCHigh-resolution separation of API from impurities. researchgate.netscirp.org
Column C18 (e.g., Inertsil ODS-3V, Acquity Hibar C18)Stationary phase providing hydrophobic interactions for separation. researchgate.netscirp.org
Mobile Phase Gradient of aqueous buffer (e.g., Ammonium (B1175870) Formate (B1220265), Formic Acid) and Acetonitrile (B52724)Allows for the elution and separation of compounds with varying polarities. researchgate.netscirp.org
Flow Rate 0.3 - 1.2 mL/minControls the speed of the mobile phase and affects retention time and resolution. scirp.orgactascientific.com
Column Temperature 30 - 40 °CAffects viscosity and chromatographic performance; needs to be controlled. scirp.orgactascientific.com
Detection UV at ~225 nm / Mass Spectrometry (ESI+)Quantifies compounds that absorb UV light; MS provides mass information for identification. researchgate.netactascientific.com

Impact of Impurity Presence on Preclinical Research Findings

The presence of impurities in API batches used for preclinical studies can have a significant and detrimental impact on the drug development process. registech.com Preclinical toxicology studies are designed to identify potential hazards and establish a safe starting dose for human trials. researchgate.net The findings of these studies are only valid if the material tested is representative of the material that will be used in the clinic. baertschiconsulting.com

Several issues can arise from inadequately characterized impurities during this phase:

Confounded Toxicology Results: If an impurity has its own toxicological profile, it can lead to adverse effects in animal studies that are incorrectly attributed to the drug substance itself. nih.gov This can lead to the termination of a promising drug candidate or trigger unnecessary and costly additional investigations.

Regulatory Delays: Regulatory agencies like the FDA require that the impurity profile of the drug substance used in pivotal nonclinical safety studies be well-characterized. youtube.com If a new impurity appears in later clinical batches that was not present or was present at a lower level in the toxicology batches, regulators may require additional "impurity qualification" studies, which can significantly delay the clinical program. youtube.com

Development Challenges: The early identification of impurities allows for process chemistry to be modified to reduce or remove the impurity. registech.com Discovering a problematic impurity late in development is far more costly and disruptive than addressing it during the preclinical phase. registech.combaertschiconsulting.com

Therefore, a proactive strategy for discovering, identifying, and controlling impurities from the earliest stages of development is essential to minimize risk and ensure the integrity of preclinical research findings. registech.com

Preclinical and in Vitro Metabolic Investigations Involving Dabigatran Ester Analogs

Exploration of Esterase-Mediated Biotransformation Pathways of Dabigatran (B194492) Prodrugs

The primary route of activation for dabigatran prodrugs, such as dabigatran etexilate, is through esterase-mediated hydrolysis. nih.govnih.gov This biotransformation is a two-step process that converts the inactive prodrug into the pharmacologically active dabigatran. nih.gov The initial hydrolysis is predominantly carried out by carboxylesterase 2 (CES2), an enzyme highly expressed in the intestine. nih.govresearchgate.net This is followed by a second hydrolysis step primarily mediated by carboxylesterase 1 (CES1) in the liver. nih.govresearchgate.net

For O-(2-Heptyl) Dabigatran-d3 Ethyl Ester, it is hypothesized that it would undergo a similar sequential hydrolysis. The ethyl ester group would likely be a substrate for CES1, while the O-(2-Heptyl) moiety would be targeted by CES2. The precise kinetics and efficiency of these reactions would, however, depend on the specific chemical structure of this analog.

In Vitro Hepatic Metabolism Studies Using Subcellular Fractions and Isolated Hepatocytes

In vitro systems are crucial for characterizing the metabolic pathways of drug candidates. For dabigatran etexilate, studies using human liver microsomes and S9 fractions have been instrumental in confirming the role of esterases in its activation. nih.govnih.gov These studies have demonstrated that the conversion to dabigatran is rapid and efficient in these subcellular fractions. nih.gov Isolated hepatocytes are also used to provide a more complete picture of metabolism, including both phase I and phase II reactions, in an intact cell system.

While no specific data exists for this compound, it would be expected that incubation of this compound with human liver microsomes or S9 fractions would result in its conversion to dabigatran, assuming it is a substrate for hepatic esterases like CES1. Studies with isolated hepatocytes would further allow for the investigation of any subsequent phase II metabolism of the newly formed dabigatran.

Identification of Potential Metabolites of O-(2-Heptyl) Dabigatran Ethyl Ester (Unlabeled Analog)

The primary metabolite of dabigatran etexilate is the active compound, dabigatran, formed through the hydrolysis of its two ester groups. nih.gov Intermediate metabolites, such as the monoesters, have also been identified. drugbank.com Once formed, dabigatran itself can undergo phase II metabolism, primarily through glucuronidation, to form dabigatran acylglucuronides. researchgate.net These glucuronide conjugates are also pharmacologically active. drugbank.com

For the unlabeled analog, O-(2-Heptyl) Dabigatran Ethyl Ester, the expected primary metabolites would be:

The intermediate monoesters (following the cleavage of either the ethyl or the 2-heptyl ester).

The active metabolite, dabigatran.

Acylglucuronides of dabigatran.

The identification and characterization of these metabolites would require dedicated in vitro and in vivo studies using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Role of Cytochrome P450 Enzymes in the Biotransformation of Related Compounds

A key metabolic feature of dabigatran etexilate is the minimal role of cytochrome P450 (CYP) enzymes in its biotransformation at therapeutic doses. nih.govnih.gov This is considered a favorable characteristic as it reduces the potential for drug-drug interactions with CYP inhibitors or inducers. nih.gov Some studies suggest a potential role for CYP3A4 in the metabolism of dabigatran etexilate at microdoses, but this is not considered clinically significant at standard doses. nih.gov Dabigatran itself is not a substrate for CYP enzymes. nih.gov

It is highly probable that this compound would also exhibit a low dependence on CYP-mediated metabolism, with its primary biotransformation pathway being esterase-mediated hydrolysis. However, without experimental data, a minor role for CYP enzymes cannot be definitively ruled out.

Enzyme Kinetics and Reaction Phenotyping of Metabolic Enzymes

Enzyme kinetic studies are performed to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of an enzyme for a substrate and the efficiency of the metabolic reaction. For dabigatran etexilate, kinetic studies have been conducted for both CES1 and CES2, providing insights into the rate of its activation. cornell.edunih.gov Reaction phenotyping studies are used to identify the specific enzymes responsible for a particular metabolic reaction.

To understand the metabolic profile of this compound, similar enzyme kinetic and reaction phenotyping studies would be necessary. These would involve incubating the compound with recombinant human esterases and other relevant enzymes to determine the kinetic parameters and to confirm the roles of CES1 and CES2 in its hydrolysis.

Application of Stable Isotope Tracers in Elucidating Metabolic Fate

Stable isotope-labeled compounds, such as the deuterium-labeled this compound, are invaluable tools in metabolic research. The deuterium (B1214612) label (d3) can serve several purposes. In metabolic studies, the kinetic isotope effect can be investigated to understand reaction mechanisms. researchgate.net More commonly, deuterated compounds are used as internal standards in quantitative bioanalytical methods, such as LC-MS, to ensure the accuracy and precision of the measurement of the unlabeled drug and its metabolites in biological matrices. researchgate.net

The presence of the d3 label in this compound makes it an ideal internal standard for studies involving its unlabeled analog. It can also be used as a tracer in metabolic fate studies to distinguish it from endogenous compounds and to accurately track its biotransformation products.

Data Tables

Due to the absence of specific research findings for this compound in the public domain, no data tables can be generated at this time.

Future Directions and Emerging Research Avenues for O 2 Heptyl Dabigatran D3 Ethyl Ester

Expansion of Analytical Applications in Preclinical Drug Discovery and Development

The primary and most immediate future direction for O-(2-Heptyl) Dabigatran-d3 Ethyl Ester lies in its expanded use as an internal standard for quantitative bioanalysis. tandfonline.com Stable isotope-labeled compounds are crucial for correcting analytical variability during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. researchgate.net

Future research will likely focus on:

Pharmacokinetic (PK) Studies: Employing the compound as an internal standard to accurately quantify the non-deuterated parent drug and its metabolites in complex biological matrices like plasma, urine, and tissue samples from preclinical animal studies. researchgate.netsimsonpharma.com The distinct mass difference between the deuterated standard and the analyte ensures precise and accurate measurement, which is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. aquigenbio.com

Drug-Drug Interaction (DDI) Studies: Using this compound to provide reliable quantification in studies investigating the potential interactions of dabigatran (B194492) analogs with other co-administered drugs.

Metabolite Identification: Serving as a mass-distinguishable tracer to help elucidate metabolic pathways. By comparing the mass spectra of samples from subjects administered the non-labeled drug with those containing the deuterated standard, researchers can more easily identify and track new or unexpected metabolites.

Table 1: Illustrative Analytical Parameters for Preclinical PK Studies

ParameterAnalyte (Parent Drug)Internal Standard (this compound)
Mass-to-Charge Ratio (m/z) [M+H]⁺ = X[M+H]⁺ = X+3
LC Retention Time (min) 2.152.14
Matrix Rodent PlasmaRodent Plasma
Quantification Method LC-MS/MSLC-MS/MS

Investigation of Alternative Analytical Platforms for Enhanced Sensitivity and Throughput

While LC-MS is the current gold standard, future research will explore novel analytical platforms to improve the speed, sensitivity, and efficiency of analyzing dabigatran derivatives. This compound will be an essential tool in the development and validation of these new methods.

Potential alternative platforms for investigation include:

High-Resolution Mass Spectrometry (HRMS): Moving beyond traditional triple quadrupole mass spectrometry to HRMS can offer superior selectivity and the ability to perform retrospective data analysis, identifying metabolites without prior knowledge of their structure.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers high separation efficiency and requires minimal sample volume, making it suitable for studies where sample availability is limited.

Supercritical Fluid Chromatography (SFC)-MS: SFC is a high-throughput technique that uses supercritical CO2 as the mobile phase, offering faster analysis times and reduced organic solvent consumption compared to traditional liquid chromatography.

Research into Novel Synthetic Routes for Related Deuterated Analogs

The synthesis of isotopically labeled compounds is often complex and costly. nih.gov Future research is expected to focus on developing more efficient, scalable, and cost-effective synthetic routes for this compound and other related deuterated analogs. neulandlabs.com

Key areas of synthetic research may include:

Late-Stage Deuteration: Developing methods to introduce deuterium (B1214612) atoms into the molecule at a later stage of the synthesis. This approach is often more efficient than starting with simple deuterated precursors. researchgate.net

Catalytic H-D Exchange: Investigating novel catalysts, such as iridium or ruthenium complexes, to facilitate the direct exchange of hydrogen atoms for deuterium on the dabigatran scaffold under mild conditions. simsonpharma.com

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, safety, and scalability for deuteration reactions, potentially reducing the cost and time required for synthesis.

Table 2: Comparison of Potential Synthetic Deuteration Strategies

Synthetic MethodKey FeaturesPotential Advantages
Synthesis from Deuterated Precursors Uses starting materials that already contain deuterium. simsonpharma.comHigh isotopic purity at specific positions.
Metal-Catalyzed H-D Exchange Employs transition metal catalysts to swap H for D. simsonpharma.comCan be applied late-stage; potentially fewer steps.
Deuterated Reagents Uses reagents like deuterated sodium borohydride or deuterated solvents. simsonpharma.comUseful for introducing deuterium at specific functional groups.

Contribution to Understanding Structure-Metabolism Relationships of Dabigatran Derivatives

Deuterated compounds are invaluable tools for studying drug metabolism. researchgate.net The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions that involve breaking the carbon-hydrogen bond, a phenomenon known as the "kinetic isotope effect". aquigenbio.com

Future research utilizing this compound could provide significant insights into:

Metabolic Stability: By strategically placing the deuterium atoms on the ethyl ester group, researchers can investigate the role of esterase-mediated hydrolysis in the metabolic activation of dabigatran prodrugs. researchgate.netresearchgate.net A slower rate of cleavage would confirm this as a key metabolic site.

Identifying Metabolic Soft Spots: The kinetic isotope effect can be used to block certain metabolic pathways, potentially revealing alternative or secondary metabolic routes that are otherwise minor. This helps in designing new analogs with improved metabolic profiles.

Enzyme-Specific Metabolism: The compound can be used in in-vitro studies with specific metabolizing enzymes (e.g., carboxylesterases CES1 and CES2) to probe the precise mechanisms and kinetics of prodrug conversion. researchgate.net Research on fluorinated dabigatran analogs has already shown how structural modifications can influence activity, and deuteration offers another avenue for such investigations. nih.govnih.gov

Q & A

Q. What is the role of O-(2-Heptyl) Dabigatran-d3 Ethyl Ester in analytical chemistry, and how is it methodologically applied?

this compound is primarily used as a deuterated internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify dabigatran and its metabolites. The deuterium (d3) labeling minimizes interference with the analyte signal, improving precision and accuracy. Key steps include:

  • Isotopic Purity Validation : Ensure >98% deuterium incorporation via high-resolution mass spectrometry (HRMS) .
  • Chromatographic Separation : Optimize mobile phase gradients (e.g., acetonitrile/ammonium formate) to resolve the deuterated compound from non-deuterated analogs.
  • Calibration Curve Construction : Use serial dilutions of the deuterated standard to establish linearity (R² >0.99) across physiological concentration ranges .

Q. How is this compound synthesized, and what are critical quality control parameters?

The synthesis involves deuterium incorporation at specific positions (e.g., methyl or ethyl groups) via acid-catalyzed exchange or reduction of precursor alkynes. A reported method includes:

  • Deuterium Labeling : React dabigatran ethyl ester with deuterated reagents (e.g., D2O/CF3COOD) under controlled pH and temperature .
  • Purification : Use preparative HPLC with a C18 column and deuterium-stable solvents.
  • Quality Control : Verify isotopic purity via nuclear magnetic resonance (NMR) and assess chemical stability under storage conditions (e.g., -20°C, inert atmosphere) .

Q. What experimental design considerations are critical for pharmacokinetic studies using this compound?

  • Dose Selection : Align with in vivo metabolic turnover rates to avoid saturation of deuterium-labeled pools.
  • Matrix Effects : Validate recovery rates from plasma/serum using protein precipitation or solid-phase extraction.
  • Cross-Reactivity Testing : Confirm the deuterated standard does not interfere with endogenous metabolites using specificity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in inhibitory activity data between dabigatran and its ethyl ester derivatives?

Discrepancies may arise from differential target engagement or metabolic activation. A systematic workflow includes:

  • Target Profiling : Use capture compound mass spectrometry (CCMS) to identify off-target interactions (e.g., NQO2 inhibition by dabigatran ethyl ester) .
  • Molecular Docking : Compare binding affinities of dabigatran vs. its ethyl ester to targets like thrombin or NQO2 using software (e.g., AutoDock Vina).
  • Functional Assays : Validate inhibitory potency via enzymatic activity assays (e.g., fluorogenic substrates for NQO2) under physiological pH and temperature .

Q. What advanced methodologies elucidate off-target interactions of dabigatran derivatives?

  • Chemical Proteomics : Combine CCMS with SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein binding in complex matrices .
  • Metabolomic Profiling : Use HRMS to track deuterium retention in metabolites, identifying pathways influenced by off-target effects .
  • In Vivo Crosslinking : Apply photoaffinity probes to stabilize transient interactions for subsequent pull-down and identification .

Q. How does deuterium substitution impact metabolic stability and quantification in vivo?

  • Metabolic Stability : Deuterium kinetic isotope effects (KIEs) reduce CYP450-mediated oxidation, prolonging half-life. Assess via liver microsome assays with NADPH cofactors .
  • Quantification Challenges : Monitor deuterium loss (e.g., via back-exchange in aqueous environments) using time-course HRMS analysis.
  • Data Interpretation : Normalize to non-deuterated controls to distinguish true metabolic signals from artifactual deuterium scrambling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.